![molecular formula C4H3F3N2O2S B1295171 1-(Trifluoromethanesulfonyl)imidazole CAS No. 29540-81-6](/img/structure/B1295171.png)
1-(Trifluoromethanesulfonyl)imidazole
Overview
Description
1-(Trifluoromethanesulfonyl)imidazole is an organic compound with the molecular formula C4H3F3N2O2S. It is known for its electrophilic trifluoromethanesulfonyl group, which makes it a valuable reagent in organic synthesis. This compound is often used in the preparation of vinyl triflates and other trifluoromethylated compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethanesulfonyl)imidazole can be synthesized through various methods. One common approach involves the reaction of imidazole with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which helps to neutralize the acidic by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethanesulfonyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonyl group is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and alkynes to form trifluoromethylated products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or nickel are often used to facilitate these reactions.
Major Products: The major products formed from these reactions are typically trifluoromethylated compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
Medicinal Chemistry Applications
1-(Trifluoromethanesulfonyl)imidazole has been explored for its potential in drug development:
- Anticancer Activity : Research indicates that imidazole derivatives exhibit potent anticancer properties. For instance, compounds derived from this compound have shown inhibitory effects on cancer cell lines such as HEK 293 and MCF-7, with some derivatives demonstrating IC50 values below 30 µM .
- Antimicrobial Properties : Studies have highlighted the antimicrobial efficacy of imidazole derivatives against various pathogens. The incorporation of the trifluoromethanesulfonyl group enhances the bioactivity of these compounds, making them promising candidates for developing new antibiotics .
Organic Synthesis Applications
In organic synthesis, this compound serves as a valuable intermediate:
- Electrophilic Reagent : Its strong electrophilic character allows it to participate in nucleophilic substitution reactions effectively. This property is exploited in synthesizing complex organic molecules and pharmaceuticals .
- Formation of Amides and Esters : The compound facilitates the formation of amide and ester bonds under mild conditions, which is crucial for synthesizing biologically active compounds .
Agrochemical Applications
The compound is also significant in agrochemical formulations:
- Pesticide Development : Due to its reactivity, this compound is used to synthesize novel pesticides that target specific agricultural pests while minimizing environmental impact. Its derivatives have been tested for efficacy against common agricultural pests and diseases .
Case Study 1: Anticancer Activity
A study investigated several imidazole derivatives, including those based on this compound, for their cytotoxic effects on kidney cancer cells. The results demonstrated significant potency, with some compounds showing improved efficacy compared to standard chemotherapeutics like Etoposide .
Case Study 2: Synthesis of Agrochemicals
In another study, researchers synthesized a series of pesticides using this compound as a key intermediate. The resulting compounds exhibited high levels of activity against targeted pests in controlled trials, indicating their potential for commercial use in agriculture .
Data Table: Applications Overview
Application Area | Specific Use | Observations/Results |
---|---|---|
Medicinal Chemistry | Anticancer agents | IC50 values < 30 µM against cancer cell lines |
Antimicrobial agents | Effective against various pathogens | |
Organic Synthesis | Electrophilic substitution | Facilitates complex organic molecule synthesis |
Formation of amides/esters | Mild conditions enhance reaction efficiency | |
Agrochemicals | Pesticide development | High efficacy against agricultural pests |
Mechanism of Action
The mechanism of action of 1-(Trifluoromethanesulfonyl)imidazole involves its electrophilic trifluoromethanesulfonyl group. This group can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used[5][5].
Comparison with Similar Compounds
1-(Trifluoromethylsulfonyl)benzene: Similar in structure but with a benzene ring instead of an imidazole ring.
Trifluoromethanesulfonic acid: Contains the trifluoromethanesulfonyl group but lacks the imidazole ring.
Uniqueness: 1-(Trifluoromethanesulfonyl)imidazole is unique due to its combination of the imidazole ring and the trifluoromethanesulfonyl group. This combination provides it with distinct reactivity and makes it a versatile reagent in organic synthesis .
Biological Activity
1-(Trifluoromethanesulfonyl)imidazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethanesulfonyl group attached to an imidazole ring. This structural feature is significant for its biological interactions, as the trifluoromethyl group can enhance lipophilicity and improve binding affinity to biological targets.
The biological activity of this compound primarily involves its interaction with various biomolecules, including enzymes and receptors. The compound is known to act as an inhibitor in several biochemical pathways:
- Enzyme Inhibition : It has been shown to inhibit farnesyltransferase (FT), which is crucial for the post-translational modification of proteins involved in cell signaling pathways. For instance, derivatives of imidazole have demonstrated significant FT inhibition, with a reported IC50 value of 24 nM for specific analogues .
- Antitumor Activity : Certain analogues of imidazole derivatives have exhibited antitumor properties, showing efficacy against tumor models in vivo. For example, compounds similar to this compound demonstrated significant tumor regression in animal studies .
Antimicrobial Activity
Research indicates that this compound and its derivatives possess notable antimicrobial properties. A study evaluating various imidazole derivatives against common bacterial strains reported the following:
Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) |
---|---|---|---|
1a | 15 | 20 | 19 |
1b | 11 | 19 | 22 |
Streptomycin | 28 | 32 | 31 |
The results indicate that certain derivatives exhibit comparable or superior activity to standard antibiotics like streptomycin .
Antitumor Activity
In addition to antimicrobial effects, research has highlighted the antitumor potential of imidazole derivatives. A specific study demonstrated that compounds with structural similarities to this compound showed promising results against various cancer cell lines, indicating their potential as therapeutic agents .
Case Studies
Several case studies have focused on the synthesis and evaluation of biological activities related to imidazole derivatives:
- Case Study 1 : A series of imidazole derivatives were synthesized and tested for their ability to inhibit farnesyltransferase. The most potent compounds showed IC50 values in the low nanomolar range and were effective in reducing tumor growth in xenograft models .
- Case Study 2 : Another investigation assessed the antibacterial efficacy of imidazole derivatives against resistant strains of bacteria. The study found that certain compounds exhibited significant zones of inhibition, suggesting their potential as novel antimicrobial agents .
Properties
IUPAC Name |
1-(trifluoromethylsulfonyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O2S/c5-4(6,7)12(10,11)9-2-1-8-3-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGABUCCNCBMODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183726 | |
Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29540-81-6 | |
Record name | 1-[(Trifluoromethyl)sulfonyl]-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29540-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029540816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29540-81-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 29540-81-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-((Trifluoromethyl)sulphonyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(trifluoromethyl)sulphonyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-((TRIFLUOROMETHYL)SULPHONYL)-1H-IMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E5ZM4CKV4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.